molecular formula C20H21NO2 B14297325 4-Cyanophenyl 4-(hexan-2-YL)benzoate CAS No. 116684-13-0

4-Cyanophenyl 4-(hexan-2-YL)benzoate

Katalognummer: B14297325
CAS-Nummer: 116684-13-0
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: QWANYJPCZQMWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyanophenyl 4-(hexan-2-YL)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and a hexan-2-yl group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(hexan-2-YL)benzoate typically involves the esterification of 4-cyanophenol with 4-(hexan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyanophenyl 4-(hexan-2-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

4-Cyanophenyl 4-(hexan-2-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Cyanophenyl 4-(hexan-2-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the benzoate moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
  • 4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate

Comparison

4-Cyanophenyl 4-(hexan-2-YL)benzoate is unique due to the presence of the hexan-2-yl group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different alkyl or cycloalkyl groups. The unique structure of this compound can result in distinct reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

116684-13-0

Molekularformel

C20H21NO2

Molekulargewicht

307.4 g/mol

IUPAC-Name

(4-cyanophenyl) 4-hexan-2-ylbenzoate

InChI

InChI=1S/C20H21NO2/c1-3-4-5-15(2)17-8-10-18(11-9-17)20(22)23-19-12-6-16(14-21)7-13-19/h6-13,15H,3-5H2,1-2H3

InChI-Schlüssel

QWANYJPCZQMWTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.